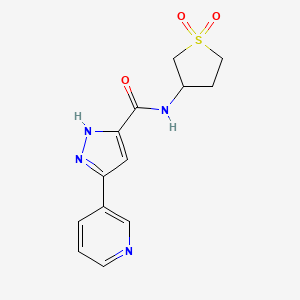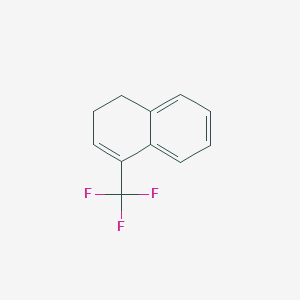
4-(Trifluoromethyl)-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-1,2-dihydronaphthalene is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a dihydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,2-dihydronaphthalene typically involves the introduction of a trifluoromethyl group into the naphthalene ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate (Cu(OTf)2) as a catalyst, along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (CH3CN) at 35°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-1,2-dihydronaphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)-2-anilinoquinoline
- Trifluoromethyl phenyl sulfone
Comparison: 4-(Trifluoromethyl)-1,2-dihydronaphthalene is unique due to its dihydronaphthalene ring structure, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds. For instance, 4-(Trifluoromethyl)phenol has a simpler phenolic structure, while 4-(Trifluoromethyl)-2-anilinoquinoline is more complex and used primarily in anti-cancer research .
Eigenschaften
CAS-Nummer |
112481-79-5 |
|---|---|
Molekularformel |
C11H9F3 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H9F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
InChI-Schlüssel |
BISDQNNNBTXULW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14086438.png)
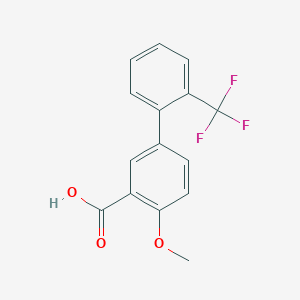

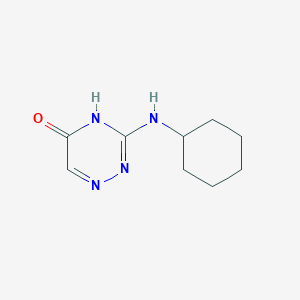
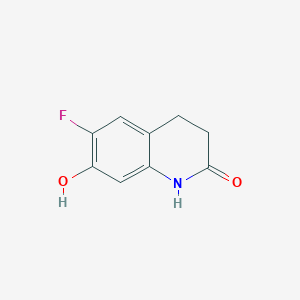

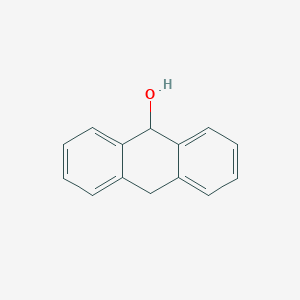
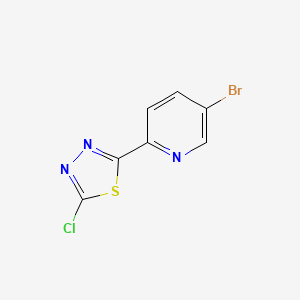
![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14086501.png)
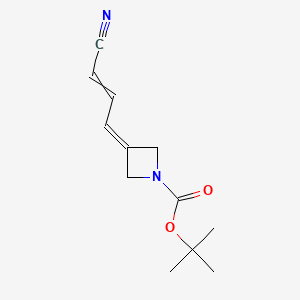
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
